molecular formula C12H30Br2N2S B14507375 Ammonium, thiodiethylenebis(ethyldimethyl-, dibromide CAS No. 63951-39-3

Ammonium, thiodiethylenebis(ethyldimethyl-, dibromide

Cat. No.: B14507375
CAS No.: 63951-39-3
M. Wt: 394.26 g/mol
InChI Key: JMTRFDQKURLOMK-UHFFFAOYSA-L
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Description

Ammonium, thiodiethylenebis(ethyldimethyl-, dibromide) is a quaternary ammonium compound known for its unique chemical structure and properties. It is a cationic surfactant with two ammonium groups connected by a thiodiethylene bridge, each ammonium group being substituted with ethyl and dimethyl groups. This compound is often used in various industrial and scientific applications due to its surfactant and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, thiodiethylenebis(ethyldimethyl-, dibromide) typically involves the quaternization of a diamine with an alkyl halide. One common method is the reaction of thiodiethylene diamine with ethyldimethylamine in the presence of a brominating agent such as methyl bromide. The reaction is carried out under controlled conditions to ensure complete quaternization and formation of the desired dibromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The diamine and alkyl halide are fed into the reactor at controlled rates, and the reaction is monitored to maintain optimal conditions. The product is then purified through crystallization or distillation to obtain the pure dibromide salt.

Chemical Reactions Analysis

Types of Reactions

Ammonium, thiodiethylenebis(ethyldimethyl-, dibromide) undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromide ions can be substituted with other anions through ion exchange reactions.

    Oxidation and Reduction: The thiodiethylene bridge can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield the corresponding amines and thiols.

Common Reagents and Conditions

    Substitution: Ion exchange resins or aqueous solutions of other salts.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: New quaternary ammonium salts with different anions.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Hydrolysis: Corresponding amines and thiols.

Scientific Research Applications

Ammonium, thiodiethylenebis(ethyldimethyl-, dibromide) has a wide range of applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Employed as an antimicrobial agent in microbiological studies.

    Medicine: Investigated for its potential use in disinfectants and antiseptics.

    Industry: Utilized in the formulation of cleaning agents, fabric softeners, and antistatic agents.

Mechanism of Action

The compound exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged surfaces such as bacterial cell membranes. This interaction disrupts the membrane integrity, leading to cell lysis and death. The thiodiethylene bridge provides additional stability and enhances the compound’s antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Cetyltrimethylammonium bromide: Commonly used in laboratory settings as a surfactant.

Uniqueness

Ammonium, thiodiethylenebis(ethyldimethyl-, dibromide) is unique due to its thiodiethylene bridge, which imparts distinct chemical and physical properties. This structural feature enhances its stability and effectiveness as an antimicrobial agent compared to other quaternary ammonium compounds.

Properties

CAS No.

63951-39-3

Molecular Formula

C12H30Br2N2S

Molecular Weight

394.26 g/mol

IUPAC Name

ethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethylsulfanyl]ethyl]-dimethylazanium;dibromide

InChI

InChI=1S/C12H30N2S.2BrH/c1-7-13(3,4)9-11-15-12-10-14(5,6)8-2;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

JMTRFDQKURLOMK-UHFFFAOYSA-L

Canonical SMILES

CC[N+](C)(C)CCSCC[N+](C)(C)CC.[Br-].[Br-]

Origin of Product

United States

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